2-(Bromomethyl)-6-chloropyridine
Overview
Description
2-(Bromomethyl)-6-chloropyridine: is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromomethyl group at the second position and a chlorine atom at the sixth position of the pyridine ring
Mechanism of Action
Target of Action
Brominated compounds like this one are often used in the synthesis of bicyclic peptides . These peptides are known to engage challenging drug targets such as protein-protein interactions .
Mode of Action
It’s worth noting that brominated compounds are often involved in electrophilic addition reactions . In such reactions, the bromine atom can form a bond with a target molecule, leading to changes in the target’s structure and function.
Biochemical Pathways
Bicyclic peptides can modulate a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups .
Result of Action
The compound’s potential role in the synthesis of bicyclic peptides suggests it could indirectly influence cellular processes by modulating the activity of these peptides’ targets .
Action Environment
The action, efficacy, and stability of 2-(Bromomethyl)-6-chloropyridine can be influenced by various environmental factors. These may include the pH, temperature, and presence of other molecules in the environment . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-chloropyridine typically involves the bromination of 6-chloropyridine-2-methanol. The reaction is carried out using brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction conditions usually involve refluxing the mixture to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors and automated systems to control the temperature, pressure, and reactant concentrations precisely.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-chloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted pyridines.
Oxidation Reactions: The bromomethyl group can be oxidized to form 6-chloropyridine-2-carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Reduction Reactions: The compound can undergo reduction reactions to form 2-methyl-6-chloropyridine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted pyridines such as 2-(Azidomethyl)-6-chloropyridine or 2-(Thiocyanatomethyl)-6-chloropyridine.
Oxidation: 6-Chloropyridine-2-carboxylic acid.
Reduction: 2-Methyl-6-chloropyridine.
Scientific Research Applications
2-(Bromomethyl)-6-chloropyridine has several applications in scientific research, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biochemical pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-5-chloropyridine
- 2-(Bromomethyl)-4-chloropyridine
- 2-(Bromomethyl)-3-chloropyridine
Uniqueness
2-(Bromomethyl)-6-chloropyridine is unique due to the specific positioning of the bromomethyl and chlorine groups on the pyridine ring. This unique arrangement imparts distinct reactivity and properties compared to its isomers. For instance, the position of the chlorine atom can influence the compound’s electronic distribution and steric effects, leading to different reaction outcomes and applications.
Properties
IUPAC Name |
2-(bromomethyl)-6-chloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAAMBFVILNOPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50980282 | |
Record name | 2-(Bromomethyl)-6-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50980282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63763-79-1 | |
Record name | 2-(Bromomethyl)-6-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50980282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Bromomethyl)-6-chloro-pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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